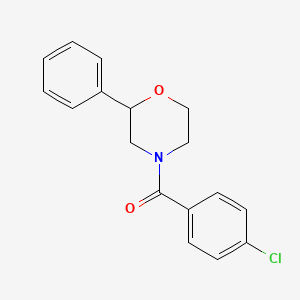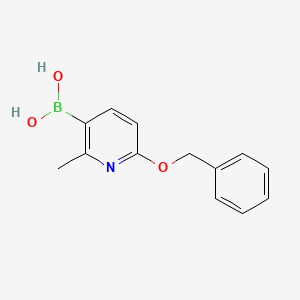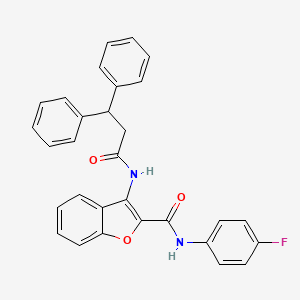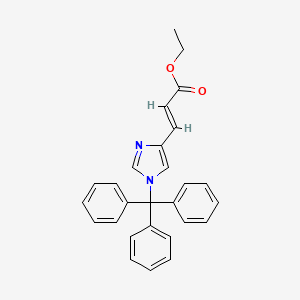
4-(4-Chlorobenzoyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzoyl)-2-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as CBPM and has a molecular formula of C20H17ClNO2. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research on compounds structurally related to 4-(4-Chlorobenzoyl)-2-phenylmorpholine often focuses on synthetic methodologies and the development of new chemical entities. For instance, the study by Foks et al. (2014) explores the synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived compounds, including the utilization of acid chlorides like 4-chlorobenzoyl for arylcarbonyl derivatives (Foks, Pancechowska-Ksepko, & Gobis, 2014). This research highlights the versatility of chlorobenzoyl compounds in synthesizing heterocyclic derivatives, which could be inferred for applications in designing and developing new molecules with potential pharmacological activities.
Environmental Biodegradation
The degradation of chlorobenzoyl compounds, sharing a functional group with 4-(4-Chlorobenzoyl)-2-phenylmorpholine, is a significant area of research, particularly in the context of environmental pollution and remediation. Arensdorf and Focht (1995) investigated the microbial degradation of 4-chlorobiphenyl by Pseudomonas cepacia P166, which produces 4-chlorobenzoate as a central intermediate. This study provides insights into the microbial pathways that could potentially degrade similar chlorobenzoyl-containing compounds, highlighting the environmental fate and biodegradability of such chemicals (Arensdorf & Focht, 1995).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids by Crosby and Leitis (1969) demonstrates the environmental breakdown of chlorobenzoyl compounds under UV light, leading to the formation of less harmful products. Such studies are crucial for understanding the photolytic pathways that could potentially apply to the degradation of 4-(4-Chlorobenzoyl)-2-phenylmorpholine in environmental settings (Crosby & Leitis, 1969).
Mécanisme D'action
Target of Action
The primary target of 4-(4-Chlorobenzoyl)-2-phenylmorpholine is 4-chlorobenzoyl CoA ligase , an enzyme found in various bacterial species . This enzyme plays a crucial role in the degradation of 4-chlorobenzoate, a breakdown product of some polychlorinated biphenyls (PCBs), which are toxic and resistant to degradation .
Mode of Action
4-(4-Chlorobenzoyl)-2-phenylmorpholine interacts with its target, 4-chlorobenzoyl CoA ligase, by binding to it. This binding triggers a series of biochemical reactions that lead to the degradation of 4-chlorobenzoate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound is involved in the 4-chlorobenzoate degradation pathway . When 4-(4-Chlorobenzoyl)-2-phenylmorpholine binds to 4-chlorobenzoyl CoA ligase, it initiates the degradation of 4-chlorobenzoate. This process involves the transformation of 4-chlorobenzoate into 4-chlorobenzoyl CoA, which is then dehalogenated to form 4-hydroxybenzoyl CoA . These reactions play a central role in the microbial mineralization of chlorinated aromatic compounds .
Pharmacokinetics
The compound’s molecular weight (17501) and chemical formula (C7H4Cl2O) have been reported . These properties could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The action of 4-(4-Chlorobenzoyl)-2-phenylmorpholine results in the degradation of 4-chlorobenzoate, a toxic and persistent environmental pollutant . This degradation process helps in the detoxification and removal of 4-chlorobenzoate from the environment, contributing to the bioremediation of polluted sites .
Action Environment
The action of 4-(4-Chlorobenzoyl)-2-phenylmorpholine is influenced by various environmental factors. For instance, the pH, temperature, and concentration of 4-chlorobenzoate can affect the efficiency of 4-chlorobenzoate degradation . Furthermore, the presence of other halobenzoates can also impact the specificity and activity of 4-chlorobenzoyl CoA ligase .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGFAANHOAXYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyl)-2-phenylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)





![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)
